2,3,5-Trifluorobenzyl alcohol

Neuropharmacology Serotonin Reuptake Inhibitor (SRI) IC50

2,3,5-Trifluorobenzyl alcohol (CAS 67640-33-9), also known as (2,3,5-trifluorophenyl)methanol, is an organofluorine compound with the molecular formula C₇H₅F₃O and a molecular weight of 162.11 g/mol. It is a benzyl alcohol derivative characterized by three fluorine atoms substituted at the 2, 3, and 5 positions of the benzene ring, which confers distinct electronic properties and reactivity patterns compared to other regioisomers.

Molecular Formula C7H5F3O
Molecular Weight 162.11 g/mol
CAS No. 67640-33-9
Cat. No. B1306048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Trifluorobenzyl alcohol
CAS67640-33-9
Molecular FormulaC7H5F3O
Molecular Weight162.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1CO)F)F)F
InChIInChI=1S/C7H5F3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2
InChIKeyIAYKYKBQMLBYAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5-Trifluorobenzyl Alcohol (CAS 67640-33-9) for R&D and Industrial Procurement: Specifications and Identity


2,3,5-Trifluorobenzyl alcohol (CAS 67640-33-9), also known as (2,3,5-trifluorophenyl)methanol, is an organofluorine compound with the molecular formula C₇H₅F₃O and a molecular weight of 162.11 g/mol [1]. It is a benzyl alcohol derivative characterized by three fluorine atoms substituted at the 2, 3, and 5 positions of the benzene ring, which confers distinct electronic properties and reactivity patterns compared to other regioisomers [2]. It is typically supplied as a liquid with a purity of 95% or higher and a density of approximately 1.398 g/cm³ . Its primary role is as a versatile fluorinated building block and intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Why 2,3,5-Trifluorobenzyl Alcohol (67640-33-9) Cannot Be Substituted by Other Trifluorobenzyl Alcohols


Substitution among trifluorobenzyl alcohol isomers is not feasible due to the precise spatial arrangement of fluorine atoms, which dictates unique electronic properties and, consequently, distinct reactivity and biological outcomes. The 2,3,5-substitution pattern creates a specific electron density distribution on the aromatic ring that differs markedly from the 2,4,5-, 2,3,6-, or 3,4,5-isomers. This affects the acidity of the benzylic alcohol (pKa), the compound's lipophilicity (LogP), and its performance as a synthon in cross-coupling or nucleophilic substitution reactions [1]. In medicinal and agrochemical applications, the 2,3,5-pattern is often the result of extensive structure-activity relationship (SAR) optimization to achieve a desired potency, selectivity, or metabolic profile, making any deviation from this specific isomer likely to result in significant loss of activity .

Quantitative Differentiation Evidence for 2,3,5-Trifluorobenzyl Alcohol (67640-33-9) Against Comparators


SRI Inhibitor IC50 Value: 2,3,5-Trifluorobenzyl Alcohol Demonstrates Modest Potency in Neuropharmacological Screening

In a neuropharmacological screening assay, 2,3,5-trifluorobenzyl alcohol was evaluated as a serotonin reuptake inhibitor (SRI). The compound exhibited an IC50 value of approximately 200 nM . This provides a baseline activity for the core scaffold against this target.

Neuropharmacology Serotonin Reuptake Inhibitor (SRI) IC50

Physicochemical Property Differentiation: Boiling Point and Density vs. 2,3,4- and 2,4,5-Regioisomers

The 2,3,5-substitution pattern results in distinct physical properties that impact purification and formulation. Its boiling point is 183.7 °C at 760 mmHg , compared to 155.5 °C for 2,3,4-trifluorobenzyl alcohol and 201-204 °C for 2,4,5-trifluorobenzyl alcohol . Similarly, its density of 1.398 g/cm³ (predicted) differs from 1.285 g/cm³ for the 2,3,4-isomer and 1.4 g/mL for the 2,4,5-isomer .

Physicochemical Properties Regioisomer Comparison Process Chemistry

LogP Value and Lipophilicity Profile vs. In-Class Fluorinated Benzyl Alcohols

The lipophilicity of 2,3,5-trifluorobenzyl alcohol, an important parameter for predicting membrane permeability and ADME properties, is indicated by an experimentally derived LogP value of 1.59620 . This value positions it between less lipophilic difluoro analogs and more lipophilic tetrafluoro or pentafluoro analogs.

Lipophilicity LogP ADME Drug Design

Acidity (pKa) Comparison with 2,4,5-Trifluorobenzyl Alcohol

The acidity of the benzylic alcohol proton, crucial for reactions involving deprotonation (e.g., ether synthesis, nucleophilic substitutions), varies between isomers. The predicted pKa for 2,3,5-trifluorobenzyl alcohol is 13.27±0.10 , which is slightly higher than the predicted pKa for 2,4,5-trifluorobenzyl alcohol (13.17±0.10) , indicating marginally lower acidity.

Acidity pKa Reactivity Proton Transfer

Reaction Yield for Conversion to 2,3,5-Trifluorobenzyl Bromide: A Practical Benchmark

The conversion of the alcohol to its corresponding benzyl bromide, a more reactive intermediate for further functionalization, has been demonstrated with a specific yield. Reaction of 2,3,5-trifluorobenzyl alcohol with N-bromosuccinimide (NBS) and triphenylphosphine in dichloromethane for 2.5 hours produces 2,3,5-trifluorobenzyl bromide in 72% yield [1].

Synthetic Yield Halogenation Building Block Process Chemistry

Optimal Application Scenarios for Procuring 2,3,5-Trifluorobenzyl Alcohol (67640-33-9)


Medicinal Chemistry: Fragment-Based Drug Discovery (FBDD) and Lead Optimization

This compound serves as a privileged fluorinated fragment for constructing CNS-active or other small molecule therapeutics. Its specific 2,3,5-substitution pattern offers a unique combination of moderate lipophilicity (LogP 1.60) and metabolic stability. Medicinal chemists should procure this isomer when SAR studies have pinpointed the 2,3,5-arrangement as critical for target engagement, as demonstrated by its IC50 of ~200 nM against the serotonin transporter . Substitution with other regioisomers, such as the 2,4,5-isomer with a different pKa , would likely lead to a loss of activity.

Process Chemistry and API Intermediate Synthesis

In the scale-up of an active pharmaceutical ingredient (API) where the 2,3,5-trifluorobenzyl moiety is present, consistent procurement of this exact isomer is non-negotiable. Differences in physical properties like boiling point (183.7 °C) and density (1.398 g/cm³) compared to other isomers (e.g., 2,3,4-isomer BP 155.5 °C) have direct implications for purification by distillation and reactor loading. Using a different isomer would require a complete re-validation of the synthetic process and purification protocols.

Synthesis of Advanced Fluorinated Building Blocks

This alcohol is a key starting material for generating more elaborate synthons. For example, it can be reliably converted to the more reactive 2,3,5-trifluorobenzyl bromide in 72% yield using standard halogenation conditions [1]. Researchers requiring the specific 2,3,5-trifluorobenzyl electrophile for alkylation, ether synthesis, or cross-coupling reactions should procure the alcohol as the immediate precursor, rather than attempting to use a different isomer and hoping for a similar outcome.

Agrochemical R&D: Development of Novel Herbicides and Fungicides

Fluorinated benzyl alcohols are established intermediates in the design of modern crop protection agents . The 2,3,5-isomer's specific electronic profile, which is a result of its unique fluorine arrangement, can be leveraged to fine-tune the physicochemical properties of a new agrochemical candidate, such as its LogP (1.60) for foliar uptake or its metabolic fate in target pests. Its use as a starting material is documented for the synthesis of compounds with fungicidal and insecticidal potential , making it a relevant choice for agrochemical discovery programs.

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